molecular formula C7H5BrClFN2O B12952347 4-Bromo-2-chloro-6-fluorobenzohydrazide

4-Bromo-2-chloro-6-fluorobenzohydrazide

Cat. No.: B12952347
M. Wt: 267.48 g/mol
InChI Key: SYQJGFBXFZAHLN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluorobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-fluorobenzohydrazide typically involves the reaction of 4-Bromo-2-chloro-6-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzohydrazides with different halogen or functional groups.

    Oxidation Reactions: Formation of azides or other oxidized derivatives.

    Reduction Reactions: Formation of amines or other reduced derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with biological macromolecules, influencing their function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-6-fluorobenzoic acid: A precursor in the synthesis of 4-Bromo-2-chloro-6-fluorobenzohydrazide.

    4-Fluorobenzoic acid hydrazide: A structurally similar compound with different halogen substitution.

    2-Bromo-4-chloro-6-fluorobenzoic acid: Another related compound with a different substitution pattern.

Uniqueness

This compound is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, along with the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-Bromo-2-chloro-6-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C7H5BrClF
  • Molecular Weight : 228.47 g/mol
  • CAS Number : 885453-49-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazide functional group allows for covalent bonding with active sites on enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways in target organisms, leading to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing hydrazide groups often exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound can inhibit both bacterial and fungal growth. The presence of halogen substituents (bromine and chlorine) enhances the electronic properties of the molecule, which may improve its efficacy against microbial strains .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound's structural features allow it to interact with cancer cell pathways, potentially leading to apoptosis (programmed cell death) in malignant cells. Research is ongoing to evaluate its effectiveness as a drug candidate in cancer therapy .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several benzohydrazide derivatives, including those with halogen substitutions. Results indicated that compounds with a similar structure exhibited strong activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .
  • Anticancer Research :
    • In vitro studies have shown that derivatives of benzohydrazides can induce cell cycle arrest in cancer cell lines. The mechanism appears to involve the inhibition of key enzymes responsible for cell proliferation, highlighting the therapeutic potential of this compound in oncology .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundBromine and chlorine substituents on benzeneStrong potential for antimicrobial and anticancer activity
2-Chloro-6-fluorobenzohydrazideChlorine and fluorine substituentsStudied for enzyme inhibition
4-Bromo-2-fluorobenzohydrazideBromine and fluorine substituentsPotentially less active than its chloro counterpart

Research Findings Summary

The biological activity of this compound is supported by diverse research findings:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests its role as a potential therapeutic agent in treating diseases linked to enzyme dysfunctions.
  • Antimicrobial and Anticancer Properties : Ongoing studies continue to explore its efficacy against various pathogens and cancer cells, indicating a promising future for this compound in drug development.

Properties

Molecular Formula

C7H5BrClFN2O

Molecular Weight

267.48 g/mol

IUPAC Name

4-bromo-2-chloro-6-fluorobenzohydrazide

InChI

InChI=1S/C7H5BrClFN2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

SYQJGFBXFZAHLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)NN)Cl)Br

Origin of Product

United States

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